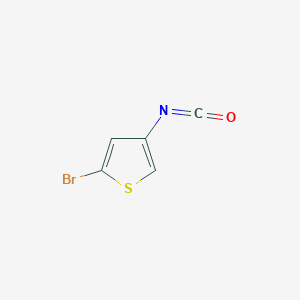
2-Bromo-4-isocyanatothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-isocyanatothiophene: (CAS No. 1373346-87-2) is a chemical compound with the molecular formula C5H2BrNOS. It belongs to the class of isocyanatothiophenes and contains a bromine atom and an isocyanate functional group. The compound’s linear structure formula is as follows:
C5H2BrNOS
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 2-Bromo-4-isocyanatothiophene involves introducing the isocyanate group onto the thiophene ring. While specific literature procedures may vary, a common synthetic route is through bromination of 2-isocyanatothiophene. The bromination can occur using bromine or a brominating agent.
Reaction Conditions: The reaction conditions for the bromination step typically involve a solvent (such as chloroform or dichloromethane) and a suitable brominating reagent (e.g., N-bromosuccinimide). The reaction is carried out under controlled temperature and light conditions.
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity: 2-Bromo-4-isocyanatothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction Reactions: The thiophene ring can participate in redox processes.
Isocyanate Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Bromination: N-bromosuccinimide (NBS) in a solvent like chloroform.
Substitution: Various nucleophiles (e.g., amines, alcohols).
Reduction: Lithium aluminum hydride (LiAlH).
Isocyanate Reactions: Alcohols, amines, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, substitution with an amine could yield an amino-substituted derivative.
Aplicaciones Científicas De Investigación
2-Bromo-4-isocyanatothiophene finds applications in:
Materials Chemistry: As a building block for functional materials.
Organic Synthesis: For creating novel compounds.
Surface Modification: In surface chemistry and coatings.
Mecanismo De Acción
The exact mechanism of action for 2-Bromo-4-isocyanatothiophene’s effects is context-dependent. It may interact with specific molecular targets or participate in chemical reactions relevant to its applications.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, 2-Bromo-4-isocyanatothiophene’s uniqueness lies in its combination of bromine and isocyanate functionalities. Similar compounds include other isocyanatothiophenes and related heterocycles.
Remember that safety precautions should be followed when handling this compound . Its toxicological properties warrant careful handling and disposal.
Propiedades
Fórmula molecular |
C5H2BrNOS |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
2-bromo-4-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H |
Clave InChI |
LSFGUWGTVWQHCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1N=C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


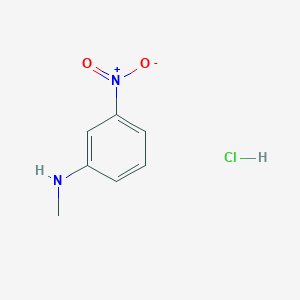
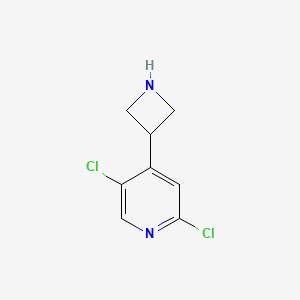
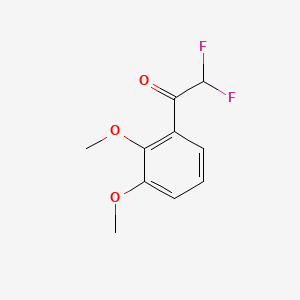
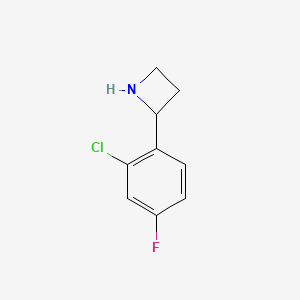
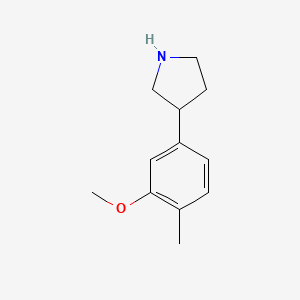
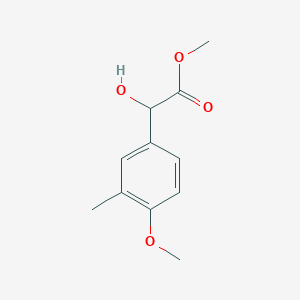
![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
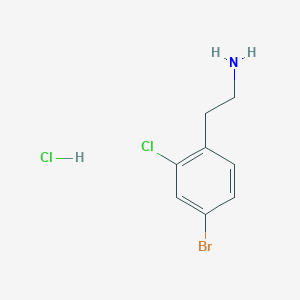
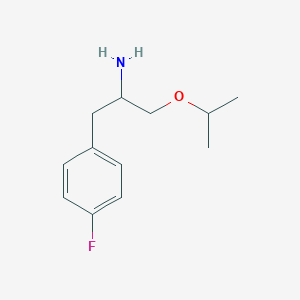
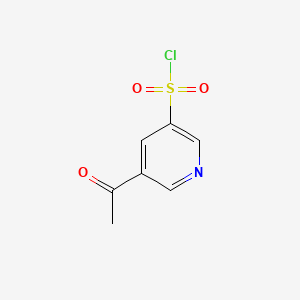
![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
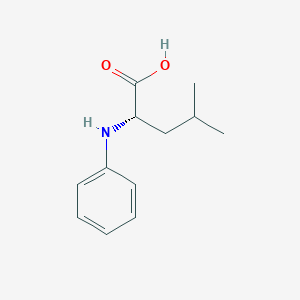
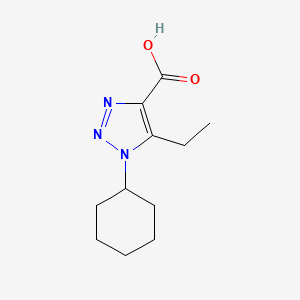
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
